molecular formula C17H11ClN2OS B10951875 5-(3-Chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(3-Chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B10951875
M. Wt: 326.8 g/mol
InChI Key: VTRKITAINRBHOW-UHFFFAOYSA-N
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Description

5-(3-Chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a benzothiophene moiety, a chlorinated phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and appropriate substituents.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorinated phenyl ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(3-Chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Benzothiophenyl)-1,2,4-oxadiazole: Lacks the chlorine and methyl substituents.

    3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the benzothiophene moiety.

    5-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the benzothiophene and methyl substituents.

Properties

Molecular Formula

C17H11ClN2OS

Molecular Weight

326.8 g/mol

IUPAC Name

5-(3-chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H11ClN2OS/c1-10-6-8-11(9-7-10)16-19-17(21-20-16)15-14(18)12-4-2-3-5-13(12)22-15/h2-9H,1H3

InChI Key

VTRKITAINRBHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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